7-(3-Bromo-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(3-Bromo-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a bromo-methoxyphenyl substituent at the 7-position and a carboxylic acid group at the 5-position. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromo-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Introduction of the Bromo-Methoxyphenyl Group: The bromo-methoxyphenyl group can be introduced via a Suzuki coupling reaction using 4-methoxyphenylboronic acid and a bromo-substituted triazolopyrimidine precursor in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other substituents.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
7-(3-Bromo-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Material Science: Triazolopyrimidine derivatives are used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(3-Bromo-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves several molecular targets and pathways:
Neuroprotection: The compound exerts its neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis pathways.
Anti-Inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,4-triazolo[1,5-a]pyridine: This compound shares the triazolopyrimidine core but lacks the methoxyphenyl and carboxylic acid substituents.
7-(4-Bromophenyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but with different substituents at the 2-position.
Uniqueness
7-(3-Bromo-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. The presence of the bromo-methoxyphenyl group and the carboxylic acid group enhances its potential as a versatile scaffold for drug development and material science applications.
Properties
Molecular Formula |
C13H11BrN4O3 |
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Molecular Weight |
351.16 g/mol |
IUPAC Name |
7-(3-bromo-4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H11BrN4O3/c1-21-11-3-2-7(4-8(11)14)10-5-9(12(19)20)17-13-15-6-16-18(10)13/h2-6,10H,1H3,(H,19,20)(H,15,16,17) |
InChI Key |
SYWPZOYGZXJFER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O)Br |
Origin of Product |
United States |
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